N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and ethyl bromide.
Amide formation: The final step involves the formation of the amide bond by reacting the sulfonylated intermediate with pyridin-2-ylmethylamine under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide
- N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)butanamide
Uniqueness
N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the benzo[d]thiazole ring, sulfonyl group, and pyridin-2-ylmethyl moiety can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-3-18-7-6-9-22-24(18)27-25(33-22)28(17-19-8-4-5-15-26-19)23(29)14-16-34(30,31)21-12-10-20(32-2)11-13-21/h4-13,15H,3,14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSVJHRNISQVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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